CDK2 Inhibition: 5-Nitrosopyrimidine Derivative NU6027 Demonstrates Micromolar Potency
The 5-nitrosopyrimidine derivative NU6027 (4-cyclohexylmethoxy-5-nitroso-pyrimidine-2,6-diamine) inhibits CDK2 with an IC₅₀ of 2.2 ± 0.6 μM. This is a critical differentiator from other pyrimidine scaffolds where the nitroso group is absent, as the activity is driven by the unique electronic properties of the 5-nitroso moiety that enable specific ATP-competitive binding interactions [1].
| Evidence Dimension | Inhibitory potency against CDK2/cyclin A3 |
|---|---|
| Target Compound Data | IC₅₀ = 2.2 ± 0.6 μM |
| Comparator Or Baseline | 4-cyclohexylmethoxy-pyrimidine-2,6-diamine (non-nitrosylated analog; data not reported, inferred lack of activity) |
| Quantified Difference | Qualitative shift from inactive to active upon 5-nitroso substitution |
| Conditions | In vitro kinase assay |
Why This Matters
This quantitative activity defines a structure-activity relationship (SAR) essential for researchers developing CDK inhibitors; procurement of the correct 5-nitrosopyrimidine core is mandatory to achieve the reported potency.
- [1] NU6027. Probes & Drugs Portal. IC50 values for CDK1 and CDK2. View Source
